Lipophilicity and Predicted Physicochemical Profile of (2R)-3,3-Difluorooxolane-2-carboxylic Acid Compared to a Non-Fluorinated Analog
(2R)-3,3-Difluorooxolane-2-carboxylic acid exhibits a predicted partition coefficient (XLogP3) of 0.5 [1]. This value indicates a moderate lipophilicity, which is often desirable in drug candidates for balancing aqueous solubility and membrane permeability. This value stands in contrast to the predicted XLogP3 of -0.2 for its non-fluorinated analog, (2R)-oxolane-2-carboxylic acid, which is more hydrophilic. This 0.7 log unit difference suggests the difluoro substitution imparts a measurable increase in lipophilicity, a critical factor for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles in drug discovery [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.5 |
| Comparator Or Baseline | 0.7 log units higher than predicted for (2R)-oxolane-2-carboxylic acid (XLogP3 = -0.2) |
| Quantified Difference | 0.7 log unit increase |
| Conditions | Predicted value based on computational model (XLogP3). |
Why This Matters
This quantified difference in predicted lipophilicity can be a decisive factor when optimizing a compound series for improved membrane permeability without excessive hydrophobicity, guiding the selection of this building block over a non-fluorinated analog in a medicinal chemistry program.
- [1] PubChem. (n.d.). Compound Summary for CID 135392827, (2R)-3,3-Difluorooxolane-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/135392827 View Source
